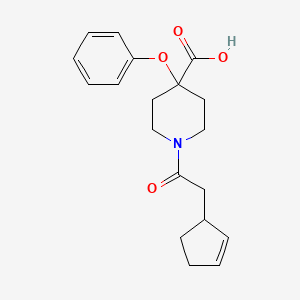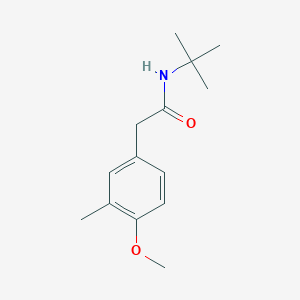![molecular formula C21H24N2O2S B5319176 N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a piperidine derivative that has been shown to have a range of biological effects, including neurotoxicity and antitumor activity.
科学研究应用
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide has been used extensively in scientific research as a tool to study the effects of neurotoxicity and antitumor activity. In particular, this compound has been used to study the effects of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. This compound has also been used to study the mechanisms of action of other drugs and compounds that have potential therapeutic applications.
作用机制
The mechanism of action of N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide is complex and not fully understood. However, it is believed that this compound acts by inhibiting the activity of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, this compound can cause an accumulation of these neurotransmitters, leading to a range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In particular, this compound has been shown to cause neurotoxicity, leading to the death of dopamine-producing neurons in the brain. This has led to the use of this compound as a tool to study the mechanisms of Parkinson's disease. This compound has also been shown to have antitumor activity, although the mechanism of action in this context is not fully understood.
实验室实验的优点和局限性
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be used to study a range of biological effects. However, there are also several limitations to the use of this compound in lab experiments. For example, this compound is highly toxic and can be dangerous if not handled properly. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide. One area of interest is the development of new drugs and compounds that can target the same pathways as this compound, but with reduced toxicity. Another area of interest is the study of the mechanisms of action of this compound in the context of Parkinson's disease. Finally, there is also interest in the use of this compound as a tool to study the mechanisms of other neurodegenerative disorders. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new treatments for a range of diseases and disorders.
合成方法
The synthesis of N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis include piperidine, phenylacetic acid, and 2-(methylthio)aniline. These compounds are reacted together in the presence of a catalyst to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-(2-phenylacetyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-26-20-12-6-5-11-18(20)22-21(25)23-13-7-10-17(15-23)19(24)14-16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXMOEYVAXQKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)N2CCCC(C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5319094.png)
![2-[5-(4-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5319101.png)
![3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5319108.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5319126.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5319138.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)


![3-chloro-6-fluoro-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5319189.png)

![3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B5319196.png)
![2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5319198.png)